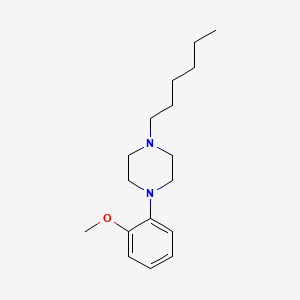
n1-(2-Methoxyphenyl)-n4-hexylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic route for PMID30124346-Compound-LDT66 involves the reaction of hexylamine with 2-methoxyphenylpiperazine under controlled conditions . The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
PMID30124346-Composé-LDT66 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications de recherche scientifique
PMID30124346-Composé-LDT66 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving piperazine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including adrenergic receptors.
Mécanisme d'action
The mechanism of action of PMID30124346-Compound-LDT66 involves its interaction with adrenergic receptors, specifically the alpha-1A adrenergic receptor . The compound binds to these receptors, leading to a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors such as adenylate cyclase . This results in the relaxation of smooth muscle tissue, which helps alleviate symptoms of benign prostatic hyperplasia .
Applications De Recherche Scientifique
PMID30124346-Compound-LDT66 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving piperazine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including adrenergic receptors.
Mécanisme D'action
The mechanism of action of PMID30124346-Compound-LDT66 involves its interaction with adrenergic receptors, specifically the alpha-1A adrenergic receptor . The compound binds to these receptors, leading to a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors such as adenylate cyclase . This results in the relaxation of smooth muscle tissue, which helps alleviate symptoms of benign prostatic hyperplasia .
Comparaison Avec Des Composés Similaires
PMID30124346-Composé-LDT66 can be compared with other similar compounds, such as:
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for benign prostatic hyperplasia.
Terazosin: Another alpha-1 adrenergic receptor antagonist with a different mechanism of action and side effect profile.
The uniqueness of PMID30124346-Compound-LDT66 lies in its specific binding affinity and selectivity for the alpha-1A adrenergic receptor, which contributes to its efficacy and safety profile .
Propriétés
Formule moléculaire |
C17H28N2O |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1-hexyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
Clé InChI |
QLLNEODTUOCQKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCN(CC1)C2=CC=CC=C2OC |
Synonymes |
LDT66 compound N1-(2-methoxyphenyl)-N4-hexylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















